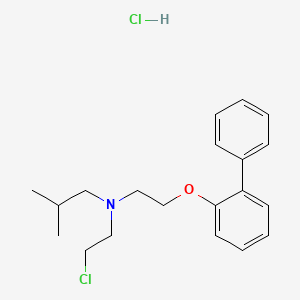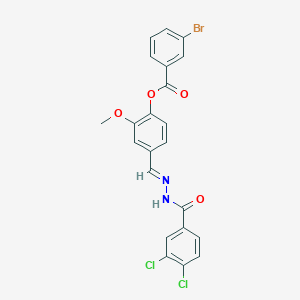![molecular formula C17H12N2O3 B12007782 Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-](/img/structure/B12007782.png)
Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid is an organic compound with the molecular formula C17H12N2O3. It is a type of azo dye, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including scientific research and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid typically involves the diazotization of 2-amino-1-naphthol followed by coupling with salicylic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .
化学反応の分析
Types of Reactions
2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of colored materials and as a component in photoresponsive systems
作用機序
The mechanism of action of 2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to the generation of reactive oxygen species (ROS) under light exposure, contributing to its antimicrobial and anticancer effects. The compound’s photoresponsive nature allows it to be used in photodynamic therapy .
類似化合物との比較
Similar Compounds
2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid derivatives: These include compounds with different substituents on the aromatic rings.
Other azo dyes: Such as methyl orange and Congo red, which also contain the diazenyl group but differ in their specific structures and applications
Uniqueness
2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid is unique due to its specific combination of a naphthol and benzoic acid moiety, which imparts distinct chemical and photophysical properties. Its ability to generate ROS under light exposure makes it particularly valuable in photodynamic therapy and antimicrobial applications .
特性
分子式 |
C17H12N2O3 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC名 |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-15-10-9-11-5-1-2-6-12(11)16(15)19-18-14-8-4-3-7-13(14)17(21)22/h1-10,20H,(H,21,22) |
InChIキー |
OMRMWDQPXBZWGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007702.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12007710.png)


![Diethyl 2-[(3-fluoroanilino)methylene]malonate](/img/structure/B12007731.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12007732.png)

![2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007763.png)
![2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl-](/img/structure/B12007769.png)
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007776.png)


